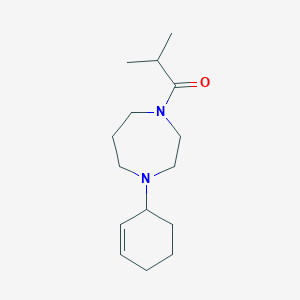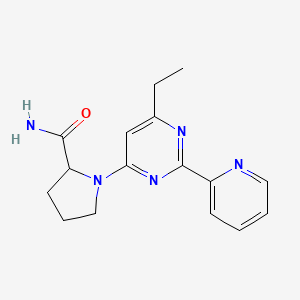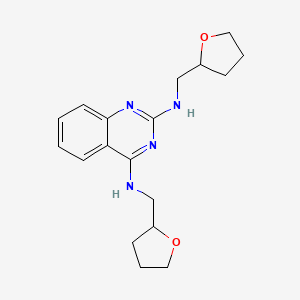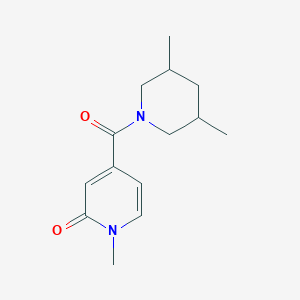
1-(4-Cyclohex-2-en-1-yl-1,4-diazepan-1-yl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclohex-2-en-1-yl-1,4-diazepan-1-yl)-2-methylpropan-1-one is a chemical compound that belongs to the class of diazepanes. It has been widely used in scientific research for its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(4-Cyclohex-2-en-1-yl-1,4-diazepan-1-yl)-2-methylpropan-1-one is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA-A receptors, which are responsible for inhibitory neurotransmission in the central nervous system. The compound may enhance the binding of GABA to the receptor, leading to an increase in the inhibitory effects of GABA.
Biochemical and Physiological Effects:
1-(4-Cyclohex-2-en-1-yl-1,4-diazepan-1-yl)-2-methylpropan-1-one has been shown to have several biochemical and physiological effects, including:
1. Anxiolytic effects: The compound has been demonstrated to reduce anxiety-like behavior in animal models.
2. Anticonvulsant effects: The compound has been shown to have anticonvulsant activity in animal models of epilepsy.
3. Sedative effects: The compound has been shown to induce sedation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Cyclohex-2-en-1-yl-1,4-diazepan-1-yl)-2-methylpropan-1-one in lab experiments include its high purity and yield, well-established synthesis method, and unique properties that make it a valuable tool for studying the central nervous system. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
1-(4-Cyclohex-2-en-1-yl-1,4-diazepan-1-yl)-2-methylpropan-1-one has several potential future directions for research, including:
1. Development of new therapeutic agents: The compound may serve as a lead compound for the development of new therapeutic agents for various diseases.
2. Exploration of new chemical space: The compound may be used as a building block for the synthesis of other diazepane derivatives with improved properties.
3. Investigation of new targets: The compound may be used to investigate new targets in the central nervous system, such as ion channels and transporters.
In conclusion, 1-(4-Cyclohex-2-en-1-yl-1,4-diazepan-1-yl)-2-methylpropan-1-one is a valuable chemical compound that has been widely used in scientific research for its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new therapeutic agents and the exploration of new chemical space and targets in the central nervous system.
Métodos De Síntesis
The synthesis of 1-(4-Cyclohex-2-en-1-yl-1,4-diazepan-1-yl)-2-methylpropan-1-one involves the condensation of 4-cyclohex-2-en-1-amine and 2-methyl-1,3-propanediol, followed by the reaction with phosgene. The final product is obtained through purification and isolation processes. This synthesis method has been established and optimized by several research groups, and it provides a high yield and purity of the product.
Aplicaciones Científicas De Investigación
1-(4-Cyclohex-2-en-1-yl-1,4-diazepan-1-yl)-2-methylpropan-1-one has been used in various scientific research applications, including:
1. Medicinal Chemistry: The compound has been evaluated for its potential as a therapeutic agent for various diseases, such as anxiety, depression, and epilepsy.
2. Neuroscience: The compound has been studied for its effects on the central nervous system, including its interactions with GABA receptors and its ability to modulate neurotransmitter release.
3. Organic Chemistry: The compound has been used as a building block for the synthesis of other diazepane derivatives with improved properties.
Propiedades
IUPAC Name |
1-(4-cyclohex-2-en-1-yl-1,4-diazepan-1-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-13(2)15(18)17-10-6-9-16(11-12-17)14-7-4-3-5-8-14/h4,7,13-14H,3,5-6,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMCJMVOHOPDEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCN(CC1)C2CCCC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclohex-2-en-1-yl-1,4-diazepan-1-yl)-2-methylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7553486.png)
![2-bicyclo[2.2.1]heptanyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7553498.png)

![4-[2-(2-Fluorophenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B7553515.png)
![5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7553522.png)

![3-(1-Methylpyrazol-4-yl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7553537.png)
![N-[(4-carbamoyloxan-4-yl)methyl]-1-methyl-5-propylpyrazole-4-carboxamide](/img/structure/B7553546.png)
![2-Phenyl-2-[(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]acetamide](/img/structure/B7553552.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7553555.png)
![1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone](/img/structure/B7553567.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone](/img/structure/B7553568.png)
![[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7553581.png)
